Aqueous-Phase Boc Protection: Superior Synthetic Yield
The synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate via aqueous-phase reaction of 4-(1-piperazinyl)phenol with di-tert-butyl dicarbonate achieves an isolated yield of 99% (3.1 g from 2.0 g starting material), as confirmed by ¹H and ¹³C NMR characterization [1]. In contrast, the standard solvent-free iodine-catalyzed Boc protection of unsubstituted piperazine to yield 1-Boc-piperazine (CAS 57260-71-6) typically affords only ~80% yield . This represents a 19 percentage-point yield advantage for the target compound under its optimized conditions.
| Evidence Dimension | Isolated synthetic yield of N-Boc protection reaction |
|---|---|
| Target Compound Data | 99% yield (3.1 g brown solid from 2.0 g 4-(1-piperazinyl)phenol, 11.22 mmol scale) |
| Comparator Or Baseline | 1-Boc-piperazine (CAS 57260-71-6): ~80% yield via solvent-free iodine-catalyzed N-Boc protection |
| Quantified Difference | 19 percentage-point absolute yield advantage (99% vs. 80%); 1.24-fold relative yield improvement |
| Conditions | Target: aqueous NaOH, di-tert-butyl dicarbonate (1.1 eq), room temperature, overnight; Comparator: solvent-free, I₂ catalysis |
Why This Matters
Higher synthetic yield directly reduces procurement cost per gram of active intermediate and improves atom economy for large-scale research and pilot production, making this compound a more cost-efficient choice for multi-step synthetic routes.
- [1] ChemicalBook. 158985-25-2 Synthesis. Reaction of 4-(1-piperazinyl)phenol (2.0 g, 11.22 mmol) with di-tert-butyl dicarbonate (2.7 g, 12.34 mmol) and NaOH (673 mg, 16.83 mmol) in water (56 mL); filtered to give tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate as brown solid (3.1 g, 99% yield). ¹H NMR and ¹³C NMR characterization provided. View Source
